Phenylglyoxal monohydrate
Overview
Description
Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .
Synthesis Analysis
Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .
Molecular Structure Analysis
The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .
Chemical Reactions Analysis
Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .
Physical And Chemical Properties Analysis
Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .
Scientific Research Applications
1. Electrochemical Analysis
Phenylglyoxal monohydrate has been studied for its electrochemical properties. Zón and Mellado (1991) found that the reduction of unhydrated phenylglyoxal involves protonation before electron transfer, which is reversible on mercury and irreversible on a carbon paste electrode. The monohydrated form shows irreversible reduction and couldn't be studied on carbon paste electrodes (Zón & Mellado, 1991).
2. Protein Chemistry
Takahashi (1968) demonstrated that phenylglyoxal reacts with the guanido group of arginine residues in proteins under mild conditions, making it useful for the chemical modification of proteins (Takahashi, 1968).
3. Organic Synthesis
Moles et al. (2015) described the use of phenylglyoxal monohydrate in organic synthesis, particularly in the enantioselective aldol reaction with ketones and aldehydes to produce chiral γ-oxo-β-hydroxy carbonyl compounds (Moles, Guillena, & Nájera, 2015).
4. Asymmetric Cannizzaro Reaction
Phenylglyoxal monohydrate is instrumental in the asymmetric intramolecular Cannizzaro reaction. Ishihara, Yano, and Fushimi (2008) achieved double asymmetric induction using anhydrous phenylglyoxal with alcohols (Ishihara, Yano, & Fushimi, 2008).
5. Biochemical Studies
Fleer et al. (1981) explored how phenylglyoxal monohydrate interacts with arginine residues in porcine pancreatic phospholipase A2, affecting enzymatic activity (Fleer, Puijk, Slotboom, & de Haas, 1981).
6. Preservation of Food Products
Phenylglyoxal has shown effectiveness in enhancing the shelf-life of Clostridium sporogenes-inoculated vacuum-packaged ground beef by inhibiting bacterial growth factors, as researched by Bowles and Miller (1994) (Bowles & Miller, 1994).
7. Synthesis of Functionalized Molecules
Feng et al. (2014) demonstrated a catalyst-free method for synthesizing functionalized tetrahydroindole derivatives in water using phenylglyoxal monohydrate (Feng, Wang, Lin, Zhang, Huang, & Shi, 2014).
8. Polymerization Initiator
Sato, Hibino, and Otsu (1983) found that phenylglyoxal, combined with dimethylaniline-N-oxide, effectively initiates the polymerization of certain monomers (Sato, Hibino, & Otsu, 1983).
Safety And Hazards
Future Directions
Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.
properties
IUPAC Name |
2-oxo-2-phenylacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLQKZERMAVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018278 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglyoxal monohydrate | |
CAS RN |
78146-52-8 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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